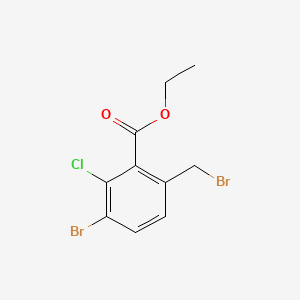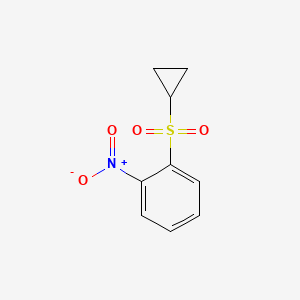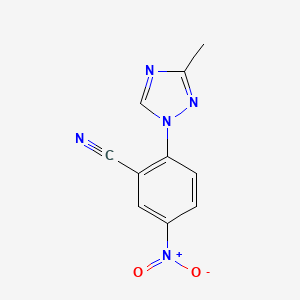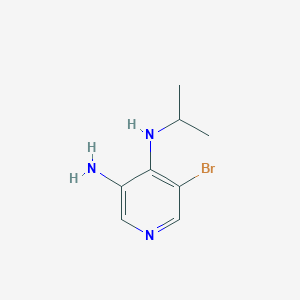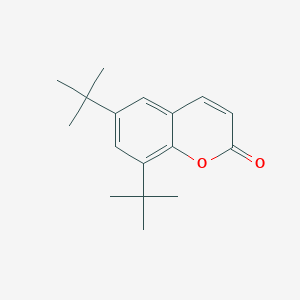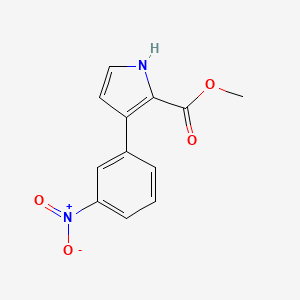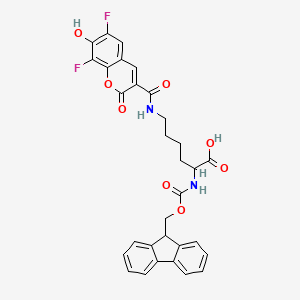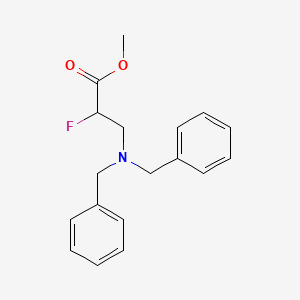![molecular formula C18H20N2O B13706827 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
3-[7-(Benzyloxy)-3-indolyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[7-(Benzyloxy)-3-indolyl]-1-propanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by a benzyloxy group using benzyl chloride in the presence of a base.
Formation of the Propanamine Side Chain: The propanamine side chain can be introduced through a reductive amination reaction, where the indole derivative reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the indole ring or the benzyloxy group, resulting in the formation of reduced indole derivatives or benzyl alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitronium ion (NO2+) are used under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced indole derivatives and benzyl alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-[7-(Benzyloxy)-3-indolyl]-1-propanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
7-Benzyloxy-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a propanamine side chain.
(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid: Contains a pyrroloindole core and an acetic acid side chain.
Uniqueness
3-[7-(Benzyloxy)-3-indolyl]-1-propanamine is unique due to its specific combination of the benzyloxy group and the propanamine side chain, which can influence its chemical reactivity and biological activity. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
3-(7-phenylmethoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C18H20N2O/c19-11-5-8-15-12-20-18-16(15)9-4-10-17(18)21-13-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,20H,5,8,11,13,19H2 |
InChIキー |
ODCRDYDHQIZHLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
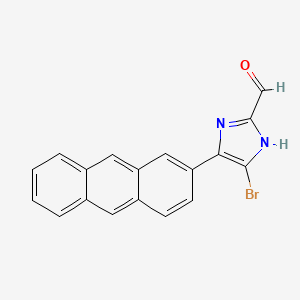
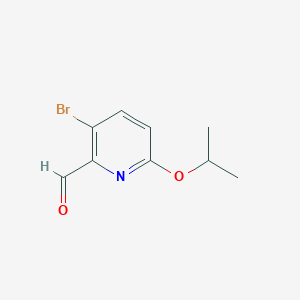
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
